2-Methyl-1-(pyridin-4-YL)propan-2-amine

Description

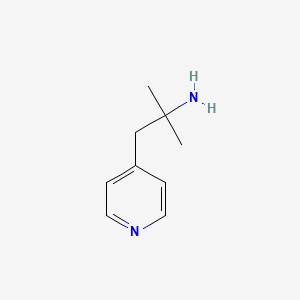

2-Methyl-1-(pyridin-4-yl)propan-2-amine is a tertiary amine featuring a pyridin-4-yl substituent attached to a propan-2-amine backbone. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound’s structure combines the aromaticity of pyridine with the steric hindrance of the geminal methyl groups on the amine, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-methyl-1-pyridin-4-ylpropan-2-amine |

InChI |

InChI=1S/C9H14N2/c1-9(2,10)7-8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 |

InChI Key |

NNPAHMXUSBVORE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-YL)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with 2-methylpropan-2-amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-YL)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-1-(pyridin-4-YL)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-2-amine Derivatives

Key Observations :

- Pyridine vs. Pyrimidine : The pyridin-4-yl group in the target compound contrasts with pyrimidine derivatives (e.g., ), which exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms.

- Functional Groups : The acetate in 35 () introduces polarity, whereas the methylthio group in DOT () enhances lipophilicity and CNS penetration.

Biological Activity

2-Methyl-1-(pyridin-4-YL)propan-2-amine, also known as a pyridine derivative, has garnered attention in biological research for its potential therapeutic applications and interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is integral to its biological activity. The molecular formula is , with a molecular weight of approximately 175.25 g/mol. Its structural uniqueness allows it to interact with biological receptors effectively.

The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Neurotransmitter modulation : The compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.

- Antiproliferative activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values obtained from studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast) | 0.075 | |

| HeLa (cervical) | 0.058 | |

| A549 (lung) | 0.069 | |

| PC3 (prostate) | 0.021 |

These values indicate a promising antiproliferative effect, particularly in breast and cervical cancer cell lines.

Neurological Effects

Preliminary studies suggest that the compound may have neuroprotective properties, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems is particularly noteworthy.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study investigated the effects of various pyridine derivatives on cancer cell proliferation. The results indicated that introducing hydroxyl groups significantly improved antiproliferative activity against MDA-MB-231 cells, with IC50 values decreasing to as low as 0.0046 µM when multiple hydroxyl groups were present . -

Mechanistic Insights :

Another research effort focused on the binding affinities of this compound to specific receptors involved in neurotransmission. It was found that the compound could effectively bind to serotonin receptors, influencing mood regulation and potentially offering antidepressant effects. -

Antimicrobial Properties :

Additional investigations have shown that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.